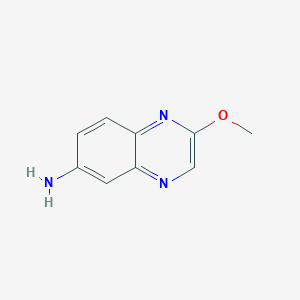
2-Methoxyquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyquinoxalin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
2-Methoxyquinoxalin-6-amine has been investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have gained attention for their role in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis.
Case Study: Synthesis and Evaluation of Quinoxaline Derivatives
A study designed and synthesized a series of quinoxaline derivatives, including those containing the 2-methoxy group, aimed at developing new HDAC inhibitors. The synthesized compounds were evaluated for their cytotoxic activities against HepG-2 and HuH-7 liver cancer cell lines. The results indicated that certain derivatives exhibited promising anti-proliferative activities, with IC50 values ranging from 1.53 to 18.70 µM, demonstrating significant potential for further development as anticancer agents .
| Compound Series | IC50 (µM) | Cell Line |
|---|---|---|
| 6 (2-methoxy) | 1.53 - 18.70 | HepG-2, HuH-7 |
Neuropharmacological Applications
The compound has also been explored for its neuropharmacological effects, particularly as a serotonin type-3 (5-HT3) receptor antagonist. Antagonists of this receptor are being studied for their potential in treating anxiety disorders.
Case Study: Anxiolytic Activity of QCM-13
A derivative of 2-methoxyquinoxaline, QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide), was evaluated for its anxiolytic-like activity in rodent models. The study demonstrated that QCM-13 significantly increased the time spent in light chambers and the number of entries into these chambers, suggesting anxiolytic effects comparable to standard anxiolytic drugs .
| Test Model | Dose (mg/kg) | Significant Findings |
|---|---|---|
| Light-Dark Model | 4 | Increased light chamber entries |
| Open Field Test | 4 | Increased crossings and rearings |
Synthesis of Novel Derivatives
The versatility of this compound allows it to serve as a building block for synthesizing various derivatives with enhanced biological activities.
Research Insights
Recent studies have highlighted the successful synthesis of novel quinoxaline derivatives through various chemical modifications, including halogenation and oxidative condensation techniques. These methods have led to compounds with improved selectivity and reduced side effects compared to traditional therapies .
Propriétés
Numéro CAS |
105866-66-8 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
Clé InChI |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
SMILES canonique |
COC1=CN=C2C=C(C=CC2=N1)N |
Synonymes |
6-Quinoxalinamine,2-methoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















